molecular formula C16H12FNO3 B2692505 (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone CAS No. 182124-33-0

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone

Cat. No.: B2692505
CAS No.: 182124-33-0
M. Wt: 285.274
InChI Key: HSZPREOPUKWNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an amino group, a methoxy group, and a fluoro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and methoxy groups. The final step involves the attachment of the fluoro-phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-methoxy-benzofuran-2-yl)-(4-chloro-phenyl)-methanone
  • (3-Amino-5-methoxy-benzofuran-2-yl)-(4-bromo-phenyl)-methanone
  • (3-Amino-5-methoxy-benzofuran-2-yl)-(4-iodo-phenyl)-methanone

Uniqueness

(3-Amino-5-methoxy-benzofuran-2-yl)-(4-fluoro-phenyl)-methanone is unique due to the presence of the fluoro-substituted phenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, or iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-amino-5-methoxy-1-benzofuran-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-20-11-6-7-13-12(8-11)14(18)16(21-13)15(19)9-2-4-10(17)5-3-9/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZPREOPUKWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.